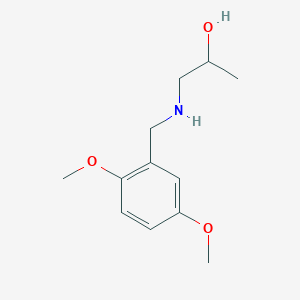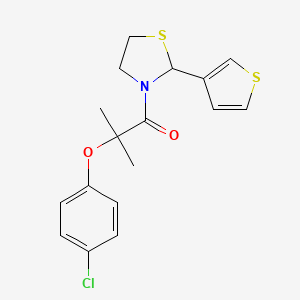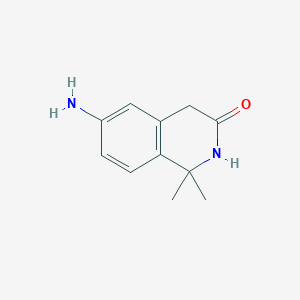![molecular formula C24H26N4O3S B2882265 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886915-98-6](/img/structure/B2882265.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions, starting from commercially available precursors. Common synthetic routes may include:
Formation of Isoquinoline Derivative: This step involves the synthesis of 3,4-dihydroisoquinoline through cyclization reactions, typically using aldehydes or ketones as starting materials.
Coupling with Dimethoxyphenyl:
Thiazolo[3,2-b][1,2,4]triazol Formation: This step usually includes the construction of the thiazol and triazol rings through cyclization reactions involving appropriate precursors such as thioamides and hydrazines.
Final Assembly: The final step combines these intermediates under specific reaction conditions, such as controlled temperature and the presence of catalysts, to yield the target compound.
Industrial Production Methods: Industrial production may involve optimized synthetic routes that ensure high yield and purity of the compound. Techniques such as continuous flow chemistry, automated synthesis, and the use of advanced catalysts may be employed to scale up the production process while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline or other oxidized derivatives.
Reduction: Reduction reactions may be employed to modify specific functional groups, such as the nitro or carbonyl groups, within the compound.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), Grignard reagents.
Major Products Formed: The major products from these reactions depend on the specific conditions and reagents used but may include substituted isoquinolines, thiazol and triazol derivatives, and other aromatic or heterocyclic compounds.
Scientific Research Applications
Chemistry: The compound's unique structure makes it a valuable subject for structural analysis and reaction mechanism studies. It serves as a building block for more complex molecules in synthetic chemistry.
Biology: In biological research, 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. These studies can provide insights into its potential as a bioactive compound.
Medicine: The compound's structural features suggest potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. It may be used as a lead compound in drug development programs aimed at targeting specific diseases.
Industry: In industrial applications, the compound may be used as a precursor or intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The exact mechanism of action of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions. These interactions can influence biological pathways and cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds:
Isoquinoline Derivatives: Compounds such as berberine or papaverine, which contain isoquinoline structures and exhibit similar biological activities.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) or sulfathiazole, known for their pharmacological and industrial applications.
Triazole Derivatives: Compounds such as fluconazole or voriconazole, which are used as antifungal agents.
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(3,4-dimethoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-4-20-25-24-28(26-20)23(29)22(32-24)21(16-9-10-18(30-2)19(13-16)31-3)27-12-11-15-7-5-6-8-17(15)14-27/h5-10,13,21,29H,4,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDIMGVQSPYLJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCC5=CC=CC=C5C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one](/img/structure/B2882182.png)
![5-[(Z)-14-(3,5-dihydroxyphenyl)tetradec-8-enyl]benzene-1,3-diol](/img/structure/B2882184.png)
![4-benzoyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2882189.png)
![3-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2882191.png)

![N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2882193.png)




![N-(3,5-dimethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2882199.png)
![4-[butyl(methyl)sulfamoyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2882202.png)
![Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2882203.png)
![2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2882205.png)
